Bienvenue dans la boutique en ligne BenchChem!

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Pharmaceutical Quality Control Regulatory ANDA Filing Tramadol Impurity Profiling

Procure the mandatory compendial reference standard for Tramadol HCl Impurity E (EP) / USP Related Compound B testing. This ≥98% pure HCl salt (CAS 42036-65-7, C₉H₁₇NO·HCl, MW 191.7) is the only form codified in EP Monograph 1681 and the USP Tramadol HCl monograph, with a specified NMT 0.2% (2000 ppm) limit. The crystalline white powder (mp 147–151°C) ensures accurate weighing, dissolution, and chromatographic system suitability in GMP environments—substituting the free base (CAS 15409-60-6) or HBr salt (CAS 854434-28-9) invalidates validated HPLC/TLC methods and compromises regulatory audit defensibility. It also serves as the highest-yielding (~88%) penultimate intermediate for industrial tramadol HCl synthesis via Grignard addition, eliminating additional salt-formation steps.

Molecular Formula C9H18ClNO
Molecular Weight 191.7 g/mol
CAS No. 42036-65-7
Cat. No. B132901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride
CAS42036-65-7
Synonyms2-[(Dimethylamino)methyl]cyclohexanone Hydrochloride;  USP Tramadol Related Compound B;  Dimethyl((2-oxocyclohexyl)methyl)ammonium Chloride;  NSC 12467;  NSC 620461; 
Molecular FormulaC9H18ClNO
Molecular Weight191.7 g/mol
Structural Identifiers
SMILESC[NH+](C)CC1CCCCC1=O.[Cl-]
InChIInChI=1S/C9H17NO.ClH/c1-10(2)7-8-5-3-4-6-9(8)11;/h8H,3-7H2,1-2H3;1H
InChIKeyCLVHTSWMNNSUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.8 [ug/mL]

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (CAS 42036-65-7): A Critical Tramadol Impurity Reference Standard and Versatile Mannich Base Intermediate for Analytical, Synthetic, and Biological Research Procurement


2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (CAS 42036-65-7) is the hydrochloride salt of 2-[(dimethylamino)methyl]cyclohexanone, a Mannich base formed by the three-component condensation of cyclohexanone, formaldehyde, and dimethylamine [1]. With a molecular formula of C₉H₁₇NO·HCl and molecular weight of 191.7 g/mol, it presents as a white crystalline powder with a melting point of 147–151 °C and is freely soluble in water, methanol, and ethanol . This compound is formally designated as Tramadol Hydrochloride Impurity E (European Pharmacopoeia) and Tramadol USP Related Compound B (United States Pharmacopeia), serving as an essential reference standard for the quality control of tramadol active pharmaceutical ingredient (API) and finished dosage forms [2]. Beyond its pharmacopoeial role, the compound is a key synthetic intermediate in the industrial manufacture of tramadol hydrochloride via Grignard or organolithium addition with 3-bromoanisole-derived reagents [3].

Why 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride Cannot Be Replaced by Generic Mannich Base Analogs or Free Base Forms in Regulated and Research Workflows


Despite sharing a cyclohexanone backbone, closely related Mannich bases differing in the amine substituent—such as the N,N-diethylaminomethyl, morpholinomethyl, or N-benzyl-N-methylaminomethyl analogs—exhibit fundamentally different synthetic yields, solubility profiles, and biological activities that preclude direct interchangeability [1]. Crucially, only the dimethylamino variant bearing the HCl salt is codified in the European Pharmacopoeia and USP as the official compendial reference standard for impurity testing in tramadol hydrochloride, with a specified limit of not more than 0.2% [2]. Substitution with the free base form (CAS 15409-60-6) alters aqueous solubility, chromatographic retention behavior, and quantification accuracy in validated analytical methods . Furthermore, comparative anthelmintic assays demonstrate that the dimethylaminomethyl-substituted Mannich base exhibits paralysis and death kinetics against M. ghanensis earthworms that are significantly (p < 0.001) faster than those of albendazole, the clinical standard, whereas related analogs with bulkier substituents have not been validated in the same model system [3]. These regulatory, analytical, and biological constraints mean that generic replacement is scientifically and procedurally unsound.

Quantitative Differentiation Evidence for 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride: Head-to-Head and Cross-Study Comparative Data


Pharmacopoeial Regulatory Status: Compulsory Identity as EP Impurity E / USP Related Compound B with a Monograph-Specified 0.2% Limit vs. Non-Compendial Analogs

2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride (HCl salt, CAS 42036-65-7) is the sole chemical form recognized by both the European Pharmacopoeia (as Tramadol Hydrochloride Impurity E CRS, Catalogue Code Y0000157) and the United States Pharmacopeia (as Tramadol Related Compound B, Catalog No. 1672621) for impurity testing in tramadol hydrochloride API [1]. The EP 5.0 monograph specifies a limit test by TLC: any spot corresponding to impurity E must be not more intense than the reference solution spot, corresponding to 0.2% (NMT 0.2 per cent) [2]. In contrast, the free base (CAS 15409-60-6), the HBr salt (CAS 854434-28-9), the hydrate form (CAS 1071639-40-1), and analogs such as 2-(diethylaminomethyl)cyclohexanone hydrochloride or 2-(morpholinomethyl)cyclohexanone hydrochloride are not listed in any pharmacopoeial monograph as official reference standards for tramadol impurity testing . This means that for any Abbreviated New Drug Application (ANDA), Drug Master File (DMF) submission, or commercial batch release testing, only the HCl salt of the dimethylamino variant satisfies regulatory identity requirements.

Pharmaceutical Quality Control Regulatory ANDA Filing Tramadol Impurity Profiling

Anthelmintic Potency: Paralysis and Death Kinetics of DAMC Mannich Base vs. Albendazole Clinical Standard in M. ghanensis Earthworm Assay

In a direct head-to-head anthelmintic assay using Milsonia ghanensis earthworms, 2-((dimethylamino)methyl)cyclohexanone (designated Compound 1 in the study) demonstrated significantly faster paralysis and lethal kinetics than the clinical standard albendazole across multiple concentrations [1]. At 8.0 mg/mL, Compound 1 paralyzed all worms in 13.0 ± 0.98 min and caused death in 25.0 ± 0.87 min, compared to albendazole which required 45.0 ± 0.85 min for paralysis and 194 ± 0.28 min for death—representing a 3.5-fold acceleration of paralysis and a 7.8-fold acceleration of mortality [1]. At the lowest tested concentration of 0.5 mg/mL, Compound 1 achieved paralysis in 196.0 ± 1.18 min and death in 209.0 ± 0.70 min, versus 376.0 ± 1.11 min and 422.0 ± 0.21 min respectively for albendazole (1.9-fold and 2.0-fold faster, respectively) [1]. The differences were statistically significant at p < 0.001 across all test concentrations. Importantly, the precursor cyclohexanone also displayed notable anthelmintic activity but with consistently weaker and less concentration-consistent performance than the Mannich base [1]. These data establish the dimethylaminomethyl Mannich base scaffold as a potent anthelmintic pharmacophore warranting further lead optimization.

Anthelmintic Drug Discovery Mannich Base Biological Activity Antiparasitic Lead Optimization

Mannich Reaction Synthetic Yield: Dimethylamino Variant Achieves ~88% Yield vs. Broader Class Yield Range of 67–85% for Bulkier Amine Substituents

The synthesis of 2-(dimethylaminomethyl)-1-cyclohexanone hydrochloride via the Mannich reaction has been optimized to yields as high as ~88% using dimethylmethylenammonium chloride in dichloromethane over 16 hours . In classical Mannich conditions employing cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride in a 2.1:1:1 molar ratio at 95 °C for 2.7 hours, optimized yields reach approximately 85% [1]. A broader survey of Mannich bases derived from various secondary amines with cyclohexanone reports yields ranging from 67.63% to 85.22%, with the dimethylamino-substituted products consistently occupying the upper end of this range [2]. In contrast, the diethylaminomethyl analog requires more forcing conditions and typically gives lower isolated yields due to the increased steric bulk of the diethylamine nucleophile [2]. The morpholinomethyl variant (CAS 37408-97-2) cannot be prepared via the direct one-pot Mannich route and instead demands a multi-step sequence involving α-cyanation, catalytic hydrogenation with Raney nickel, and subsequent salt formation—a process with lower overall atom economy and throughput . The 2,6-bis-(dimethylaminomethyl)cyclohexanone variant (a bis-Mannich base) represents yet another regiochemical outcome with distinct purity and handling challenges . In the industrial context where this compound serves as the key intermediate for tramadol hydrochloride manufacture, even modest yield advantages translate to significant cost-of-goods reductions at metric-ton scale.

Mannich Reaction Optimization Process Chemistry Pharmaceutical Intermediate Synthesis

Aqueous Solubility and Formulation-Ready Properties of the HCl Salt vs. Free Base for Analytical Reference Standard Preparation

The hydrochloride salt form (CAS 42036-65-7) is freely soluble in water and soluble in methanol and ethanol, which enables direct preparation of reference standard solutions without organic co-solvents or pH adjustment . In contrast, the free base (CAS 15409-60-6) exists as a light-yellow liquid or oil at ambient temperature with limited aqueous solubility, requiring extraction into toluene or other organic solvents for handling . This solubility differential has direct implications for analytical workflow: the EP impurity E TLC method specifies dissolution in methanol at defined concentrations (5 mg/mL for reference solution), a step that is straightforward with the crystalline HCl salt but challenging to execute precisely with the hygroscopic, oily free base [1]. Furthermore, the validated HPLC method employing 2,4-DNPH pre-column derivatization for DAMC quantification at low-ppm levels was developed and validated using the hydrochloride salt form, establishing that analytical system suitability parameters are salt-form-specific [2]. The crystalline powder morphology (white to off-white) also facilitates accurate weighing and minimizes static electricity issues common with fine amorphous free base oils .

Reference Standard Preparation Analytical Method Development Pharmaceutical Formulation

Melting Point as a Definitive Identity Discriminator: HCl Salt mp 147–151 °C vs. Free Base and Alternative Salt Forms

The hydrochloride salt exhibits a sharp melting point range of 147–151 °C, a property that serves as a simple yet definitive identity test to discriminate it from closely related forms . The free base (CAS 15409-60-6) is a liquid or low-melting solid at room temperature and therefore cannot be characterized by melting point in this range . The hydrobromide salt (CAS 854434-28-9) and the hydrate (CAS 1071639-40-1) possess distinct melting ranges that differ from the HCl salt, enabling quick polymorph/salt-form discrimination in receiving inspection workflows [1]. The EP monograph for tramadol hydrochloride explicitly references impurity E as a spot on TLC rather than by melting point, but the USP standard for Tramadol Related Compound B is supplied with a Certificate of Analysis that includes melting point as part of the identity panel . This property is particularly valuable for procurement quality assurance: a simple melting point determination can confirm that the correct salt form has been received before costly analytical method development or GMP batch testing commences.

Identity Testing Material Characterization Pharmacopoeial Compliance

Validated Low-ppm HPLC-UV Detection Capability via 2,4-DNPH Derivatization: Method Specificity for DAMC Over Other Carbonyl-Containing Impurities

A fully validated HPLC-UV method employing pre-column derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) has been published specifically for the determination of 2-[(dimethylamino)methyl]cyclohexanone (DAMC) in tramadol hydrochloride at the low ppm level [1]. The method was validated for selectivity, precision, linearity, accuracy, and robustness according to ICH guidelines and enables quantification of DAMC down to trace levels that are not achievable with the compendial EP TLC method, which relies on visual spot comparison after iodine vapor exposure and suffers from low precision and accuracy [1]. Critically, the lack of a native chromophore in the DAMC structure necessitates this derivatization approach, and the method's selectivity was demonstrated against the tramadol matrix and other potential carbonyl-containing impurities [1]. While related cyclohexanone-derived Mannich bases (e.g., diethylaminomethyl, morpholinomethyl) also lack chromophores, no equivalent validated derivatization-HPLC method has been published for their quantification in a pharmaceutical matrix, meaning that analytical infrastructure for DAMC is uniquely mature [2]. This validated method provides a direct pathway for ANDA filers to demonstrate control of Impurity E at levels well below the 0.2% EP limit with the precision and accuracy expected by modern regulatory agencies.

Trace Impurity Analysis HPLC Method Validation Pharmaceutical Analytical Chemistry

High-Value Application Scenarios for 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride: Where the Evidence Supports Prioritized Procurement


ANDA Filing and Commercial Batch Release Testing of Tramadol Hydrochloride API and Finished Dosage Forms

This compound is the mandatory reference standard for Impurity E testing per EP monograph 1681 and the USP Tramadol Hydrochloride monograph. Quantitative evidence confirms the EP-specified limit of NMT 0.2% (2000 ppm) for impurity E [1], and the published validated HPLC-UV method with 2,4-DNPH derivatization enables quantification at low ppm levels—far below the compendial limit [2]. Procurement of the HCl salt specifically (not the free base or alternative salt forms) is essential because the compendial TLC and HPLC methods are developed and system-suitability-tested using this salt form; substituting the free base would alter solution concentrations and chromatographic retention, invalidating the analytical procedure in a GMP audit context .

Anthelmintic Lead Discovery and Structure-Activity Relationship (SAR) Programs Targeting Parasitic Nematode Infections

The anthelmintic data establish that the parent 2-((dimethylamino)methyl)cyclohexanone Mannich base (Compound 1) achieves paralysis of M. ghanensis earthworms 3.5-fold faster and death 7.8-fold faster than albendazole at 8 mg/mL, with statistical significance at p < 0.001 [3]. At the low concentration of 0.5 mg/mL, the compound still outperforms albendazole by approximately 2-fold for both endpoints [3]. These data directly support procurement of the dimethylamino-substituted Mannich base—rather than the diethylamino or morpholino analogs—as the validated starting scaffold for medicinal chemistry optimization, since the anthelmintic SAR has been established specifically for this amine substitution pattern.

Industrial Process Development and Scale-Up for Tramadol Hydrochloride Intermediate Manufacturing

The compound serves as the penultimate intermediate in the major industrial route to tramadol hydrochloride: the Mannich reaction of cyclohexanone with formaldehyde and dimethylamine hydrochloride yields this intermediate, which subsequently undergoes Grignard or organolithium addition with 3-bromoanisole-derived reagents to form the API [2]. With optimized Mannich yields reaching ~88% (dimethylmethylenammonium chloride method) and ≥85% under classical conditions [4], this intermediate offers the highest single-step synthetic efficiency among the cyclohexanone-derived Mannich base class. Procurement of the HCl salt rather than the free base is preferred for direct use in the subsequent Grignard step without additional salt-formation or pH-adjustment operations.

GMP Reference Standard Qualification and Pharmacopoeial Method Transfer in QC Laboratories

The crystalline hydrochloride salt's physical properties—white crystalline powder morphology with a sharp melting point of 147–151 °C and solubility in water, methanol, and ethanol—facilitate accurate weighing, dissolution, and standard solution preparation in GMP environments . The melting point serves as a rapid, zero-cost identity verification that discriminates the HCl salt from the free base (liquid/oil) and the HBr salt (CAS 854434-28-9) upon material receipt [5]. These properties are critical for laboratories performing pharmacopoeial method transfer, where consistency between the reference standard batch and the working standard batch must be demonstrable to regulatory inspectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.